molecular formula C16H15N5O3S2 B10881468 N-(2,5-dimethoxyphenyl)-2-{[5-(pyrazin-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide

N-(2,5-dimethoxyphenyl)-2-{[5-(pyrazin-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B10881468
M. Wt: 389.5 g/mol
InChI Key: KWCWMBRZCABQFO-UHFFFAOYSA-N
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Description

N~1~-(2,5-DIMETHOXYPHENYL)-2-{[5-(2-PYRAZINYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a pyrazinyl group, and a thiadiazolyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C16H15N5O3S2

Molecular Weight

389.5 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(5-pyrazin-2-yl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H15N5O3S2/c1-23-10-3-4-13(24-2)11(7-10)19-14(22)9-25-16-21-20-15(26-16)12-8-17-5-6-18-12/h3-8H,9H2,1-2H3,(H,19,22)

InChI Key

KWCWMBRZCABQFO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(S2)C3=NC=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-DIMETHOXYPHENYL)-2-{[5-(2-PYRAZINYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the core structures, followed by their functionalization and coupling. Common synthetic routes may include:

    Formation of the Thiadiazole Ring: This can be achieved through the reaction of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Pyrazinyl Group: This step often involves the use of pyrazine derivatives, which can be coupled with the thiadiazole ring through nucleophilic substitution reactions.

    Attachment of the Dimethoxyphenyl Group: This can be done via electrophilic aromatic substitution or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2,5-DIMETHOXYPHENYL)-2-{[5-(2-PYRAZINYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N~1~-(2,5-DIMETHOXYPHENYL)-2-{[5-(2-PYRAZINYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which N1-(2,5-DIMETHOXYPHENYL)-2-{[5-(2-PYRAZINYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE exerts its effects involves interaction with various molecular targets and pathways. It may act by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(2,5-DIMETHOXYPHENYL)-2-{[5-(2-PYRIDINYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE
  • N~1~-(2,5-DIMETHOXYPHENYL)-2-{[5-(2-THIAZOLYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE

Uniqueness

N~1~-(2,5-DIMETHOXYPHENYL)-2-{[5-(2-PYRAZINYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

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